molecular formula C14H13F2N3OS B2438896 N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)acetamide CAS No. 329079-56-3

N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)acetamide

Cat. No. B2438896
CAS RN: 329079-56-3
M. Wt: 309.33
InChI Key: SDJXVKLHPPOSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)acetamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Anticonvulsant Activity:

  • A study by Severina et al. (2020) focused on synthesizing derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. They found moderate anticonvulsant activity in these compounds through in vivo studies.

Antibacterial and Cytotoxic Activity:

  • Aggarwal et al. (2014) reported on the synthesis of pyrimidine derivatives and their evaluation for antibacterial and cytotoxic activities. Some compounds showed moderate to significant antibacterial and cytotoxic effects.

Molecular Docking Studies:

  • Banfield et al. (1987) discussed the formation and X-ray structure determination of a related compound, highlighting the importance of structural analysis in understanding the activity of these molecules.

Radioligand Imaging:

  • Research by Dollé et al. (2008) involved the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for use in radioligand imaging, indicating potential applications in medical imaging technologies.

Herbicidal Activity:

  • A study by Fang Hai-bin (2007) synthesized compounds in the N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxy acetamide series and found that some had excellent herbicidal activity.

Antifungal Activity:

  • The work of Khan et al. (2015) explored the antifungal activities of new pyrimidine derivatives, revealing significant activity against certain bacteria and fungi.

Cholinesterase Inhibition:

  • Riaz et al. (2020) synthesized new derivatives of acetamide for cholinesterase inhibition studies, indicating potential therapeutic applications.

Antagonist Activity and Chiroptical Spectroscopy:

  • Rossi et al. (2016) investigated the chiral separation and absolute configuration of potential A3 adenosine receptor antagonists.

Crystal Structure Analysis:

  • Subasri et al. (2016) focused on the crystal structures of related compounds, emphasizing the role of structure in determining properties and activities.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-4-3-10(15)6-11(12)16/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXVKLHPPOSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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